MitoNeoD was developed by a team of researchers including Shchepinova et al., who published their findings in 2017. The probe is part of ongoing research into mitochondrial function and oxidative stress, highlighting its significance in cellular biology and potential applications in understanding various diseases linked to mitochondrial dysfunction.
MitoNeoD is classified as a reactive oxygen species probe, specifically targeting superoxide anions. It falls under the broader category of molecular probes used in biochemical research to detect and quantify oxidative stress within cells.
The synthesis of MitoNeoD involves several chemical reactions that incorporate specific functional groups allowing for selective targeting of mitochondria. The process typically includes:
MitoNeoD features a unique molecular structure that allows it to selectively react with superoxide ions while minimizing interference from other reactive oxygen species. The key components include:
The molecular formula and weight of MitoNeoD are critical for understanding its behavior in biological systems. While specific numerical data may vary based on the synthesis route, it is essential to characterize the compound using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
MitoNeoD undergoes oxidation reactions upon interaction with superoxide anions. The primary reaction can be summarized as follows:
This transformation results in a fluorescent signal that can be quantified, providing insights into mitochondrial superoxide levels.
The kinetics of the reaction are influenced by factors such as pH, temperature, and the presence of other reactive species. Understanding these parameters is crucial for accurate measurements in experimental setups.
The mechanism by which MitoNeoD detects superoxide involves its selective oxidation by superoxide anions within the mitochondria. Upon oxidation, MitoNeoD produces a fluorescent product that can be detected using fluorescence microscopy or spectroscopy techniques.
Quantitative data derived from experiments using MitoNeoD can provide insights into mitochondrial health and function by correlating superoxide levels with various physiological conditions or pathological states.
MitoNeoD exhibits specific physical characteristics such as solubility in organic solvents and stability under physiological conditions. These properties are crucial for its application in biological systems.
Relevant analyses often include stability tests under various environmental conditions (e.g., varying pH levels) to ensure reliable performance during experiments.
MitoNeoD has several scientific applications, including:
Mitochondrial superoxide (O₂⋅⁻) serves as a primary reactive oxygen species (ROS) generated as a byproduct of oxidative phosphorylation. Within physiological contexts, it modulates redox signaling pathways essential for cellular adaptation, proliferation, and immune responses [2] [9]. Conversely, pathological O₂⋅⁻ overproduction drives oxidative damage to mitochondrial DNA (mtDNA), lipids, and proteins. This damage is mechanistically linked to neurodegenerative diseases (e.g., Parkinson’s and Alzheimer’s), cardiovascular dysfunction, and metabolic disorders [3] [6]. The spatial confinement of O₂⋅⁻ within the mitochondrial matrix—where it rapidly dismutates to hydrogen peroxide (H₂O₂)—complicates its detection and necessitates probes capable of precise subcellular localization [9].
Early-generation fluorescent probes for O₂⋅⁻ detection, such as dihydroethidium (DHE) and its mitochondria-targeted derivative MitoSOX Red, suffer from critical limitations that compromise data accuracy:
Table 1: Limitations of Conventional Mitochondrial Superoxide Probes
Probe | Primary Artifacts | Specificity for O₂⋅⁻ | DNA Intercalation | Suitability for In Vivo |
---|---|---|---|---|
DHE | Auto-oxidation, redox cycling | Low | Yes | No |
MitoSOX Red | Nuclear signal contamination | Moderate* | Yes | Limited† |
Lucigenin | Redox cycling amplifies O₂⋅⁻ | Very low | No | No |
Requires HPLC validation; †Fluorescence artifacts in complex tissues [3] [6] [8] |
MitoNeoD was engineered to overcome the dual challenges of probe specificity and subcellular localization through three synergistic structural innovations:
Table 2: Structural Innovations in MitoNeoD vs. Conventional Probes
Structural Feature | MitoSOX/DHE | MitoNeoD | Functional Advantage | |
---|---|---|---|---|
DNA-Contacting Groups | Unsubstituted amino groups | Neopentyl groups | Prevents nuclear translocation & intercalation | |
Isotope Labeling | C-H bond at C-6 | C-D bond at C-6 | Suppresses non-specific oxidation by 2-fold vs. O₂⋅⁻ reaction | |
Oxidation Product | 2-OH-E⁺ (fluorescent, DNA-binding) | MitoNeoOH (fluorescent, non-binding) | Confined mitochondrial signal | |
Detection Modality | Fluorescence (artifact-prone) | Fluorescence + Mass spectrometry | Enables cross-validation and in vivo quantification | [1] [4] [7] |
MitoNeoD functions as a dual-purpose probe: its fluorescence enables real-time microscopy in cells, while oxidation to MitoNeoOH generates an "exomarker" quantifiable by LC-MS/MS in tissues. This permits correlation of mitochondrial O₂⋅⁻ dynamics with disease progression in animal models—previously unachievable with conventional tools [7] [9]. Validation studies demonstrated that MitoNeoD detects O₂⋅⁻ surges induced by complex I inhibitors (e.g., rotenone) and redox cyclers (e.g., MitoPQ) without nuclear signal contamination [4] [9].
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